2-Methyl-2H-indazole

Overview

Description

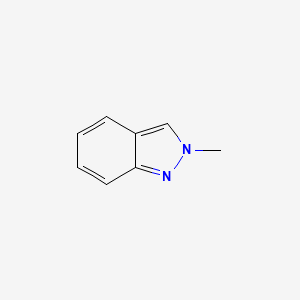

2-Methyl-2H-indazole is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Mechanism of Action

Target of Action

2-Methyl-2H-indazole is a nitrogen-containing heterocyclic compound . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

It’s known that the late-stage functionalization of 2h-indazoles via c–h activation is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .

Biochemical Pathways

It’s known that indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . This suggests that this compound may interact with multiple biochemical pathways related to these biological activities.

Pharmacokinetics

The lipophilicity and druglikeness of the compound are mentioned, which could impact its bioavailability .

Result of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk), playing a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .

Action Environment

It’s known that the synthesis of 2h-indazoles can be achieved via various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds without catalyst and solvent . These synthesis methods suggest that the compound’s action could potentially be influenced by various environmental factors, such as the presence of transition metals and the type of solvent used.

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial and anti-inflammatory activities . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, further influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage explants . This inhibition is indicative of its potential to modulate inflammatory responses at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the synthesis of inflammatory mediators . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, ultimately affecting cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can influence metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biological activity . The compound’s distribution patterns are essential for determining its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interaction with target biomolecules and the subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2-Methyl-2H-indazole. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-catalyzed reactions due to their efficiency and high yields. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier is a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite for nitration-annulation reactions, and reducing agents such as TiCl4/Zn for reductive cyclization . Reaction conditions often involve the use of solvents like DMSO and catalysts like Cu(OAc)2 .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration-annulation reactions can produce nitro-substituted indazoles, while reductive cyclization can yield various reduced derivatives .

Scientific Research Applications

2-Methyl-2H-indazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-2H-indazole include other indazole derivatives such as 1H-indazole and 3-methyl-2H-indazole . These compounds share the indazole core structure but differ in the position and nature of substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Biological Activity

2-Methyl-2H-indazole is a significant compound within the indazole family, known for its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its antiprotozoal, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms. Its tautomeric forms (1H and 2H) exhibit different properties, with the 2H form being a stronger base than the 1H form, as indicated by pKb values . The compound's structural features contribute to its biological activity, making it a valuable scaffold in medicinal chemistry.

Synthesis of this compound Derivatives

Recent advancements in synthetic methodologies have enabled the efficient production of various derivatives of this compound. These methods often involve one-pot procedures that combine ultrasound synthesis and cyclization techniques . The derivatives are crucial for exploring SAR and enhancing biological efficacy.

Antiprotozoal Activity

Numerous studies have highlighted the antiprotozoal activity of this compound derivatives against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. For instance, certain derivatives showed IC50 values significantly lower than that of metronidazole, a commonly used reference drug:

| Compound | Target Protozoa | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | G. intestinalis | 0.058 | |

| Compound 10 | E. histolytica | 0.045 | |

| Compound 8 | T. vaginalis | 0.067 |

The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances activity against these protozoa .

Antimicrobial Activity

In addition to antiprotozoal effects, some derivatives have demonstrated potent antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella enterica, as well as yeast strains like Candida albicans. The following table summarizes the antimicrobial potency of selected derivatives:

These findings suggest that modifications to the indazole scaffold can lead to enhanced antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been investigated, particularly their inhibitory effects on cyclooxygenase-2 (COX-2). Some compounds exhibited comparable binding modes to established COX-2 inhibitors like rofecoxib, indicating their potential for treating inflammatory conditions .

Case Studies

- Antiprotozoal Efficacy : A study evaluated a series of indazole derivatives against E. histolytica, revealing that compounds with specific substitutions at the C3 position exhibited enhanced potency compared to traditional treatments .

- Antimicrobial Screening : Another investigation assessed the activity of various substituted indazoles against multiple bacterial strains, finding that certain modifications significantly increased efficacy against resistant strains .

Properties

IUPAC Name |

2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZHXZJUWHKFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197501 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-00-0 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4838-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the regioselective synthesis of 2-alkyl-2H-indazoles?

A1: Regioselective synthesis is crucial in organic chemistry as it allows for the targeted formation of a specific isomer, even when multiple possibilities exist. In the case of 2-alkyl-2H-indazoles, achieving regioselective alkylation at the 2-position is important because different isomers may have distinct biological activities or serve as valuable building blocks for further chemical synthesis. []

Q2: What is the role of trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate in this synthesis?

A2: These reagents, trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate, act as powerful alkylating agents. They facilitate the transfer of a methyl or ethyl group, respectively, to the nitrogen atom in the indazole ring system. [] This alkylation step is key to achieving the desired 2-methyl-2H-indazole or 2-ethyl-2H-indazole product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.